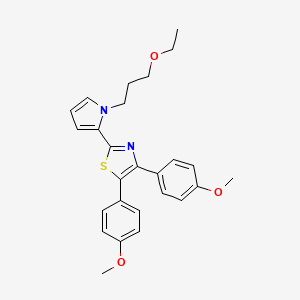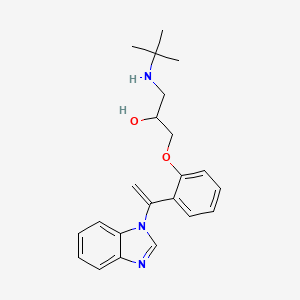
6'-a-F-carbocyclicddG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-a-F-carbocyclicddG is a synthetic nucleoside analog that has garnered attention in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to natural nucleosides but features a carbocyclic ring in place of the typical ribose or deoxyribose sugar. The presence of a fluorine atom at the 6’ position further enhances its chemical properties, making it a valuable tool in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-a-F-carbocyclicddG typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Carbocyclic Ring: This is achieved through a series of cyclization reactions, often involving the use of organometallic reagents.
Introduction of the Fluorine Atom: Fluorination is usually carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Glycosylation: The carbocyclic ring is then glycosylated with a suitable base, such as guanine, under acidic or basic conditions to form the nucleoside analog.
Industrial Production Methods
Industrial production of 6’-a-F-carbocyclicddG follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
6’-a-F-carbocyclicddG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6’-a-F-carbocyclicddG has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA and RNA interactions due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 6’-a-F-carbocyclicddG involves its incorporation into DNA or RNA strands during replication or transcription. The presence of the fluorine atom and the carbocyclic ring disrupts normal base pairing and strand elongation, leading to the termination of the nucleic acid chain. This makes it particularly effective against rapidly dividing cells, such as cancer cells or viruses.
類似化合物との比較
Similar Compounds
6’-a-F-carbocyclicddA: Another fluorinated carbocyclic nucleoside analog.
6’-a-F-carbocyclicddC: A cytidine analog with similar structural features.
6’-a-F-carbocyclicddT: A thymidine analog used in similar applications.
Uniqueness
6’-a-F-carbocyclicddG stands out due to its specific base pairing properties and the presence of the fluorine atom, which enhances its stability and efficacy. Its unique structure allows for selective targeting of nucleic acid processes, making it a valuable tool in both research and therapeutic contexts.
特性
CAS番号 |
129829-89-6 |
|---|---|
分子式 |
C11H14FN5O2 |
分子量 |
267.26 g/mol |
IUPAC名 |
2-amino-9-[(1R,2R,3R)-2-fluoro-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14FN5O2/c12-7-5(3-18)1-2-6(7)17-4-14-8-9(17)15-11(13)16-10(8)19/h4-7,18H,1-3H2,(H3,13,15,16,19)/t5-,6-,7-/m1/s1 |
InChIキー |
OYEGZDOKSWDHHD-FSDSQADBSA-N |
異性体SMILES |
C1C[C@H]([C@@H]([C@H]1CO)F)N2C=NC3=C2N=C(NC3=O)N |
正規SMILES |
C1CC(C(C1CO)F)N2C=NC3=C2N=C(NC3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)









![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)



